

# N-Boc-N-methylethylenediamine: A Versatile Reagent for Sequential Cross-Linking Applications

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## Compound of Interest

Compound Name: N-Boc-N-methylethylenediamine

Cat. No.: B2922789

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## Introduction

**N-Boc-N-methylethylenediamine** is a valuable bifunctional cross-linking reagent employed in a wide array of research and development applications, including pharmaceutical sciences, bioconjugation, and materials science.[1] Its unique structure, featuring a reactive primary amine and a tert-butyloxycarbonyl (Boc) protected secondary amine, allows for a controlled, stepwise approach to covalently linking two different molecular entities. This sequential reactivity is a significant advantage in the synthesis of complex molecules and functional materials.[2]

The primary amine serves as a potent nucleophile, readily participating in reactions with electrophilic centers.[2] Following the initial coupling reaction, the Boc protecting group can be efficiently removed under mild acidic conditions, exposing the secondary amine for a subsequent conjugation or polymerization step.[2][3] This strategic protection and deprotection scheme enables the precise construction of well-defined cross-linked architectures.

This application note provides detailed protocols for the use of **N-Boc-N-methylethylenediamine** as a cross-linking reagent, with a focus on a typical workflow involving amide bond formation followed by reductive alkylation.

## Key Applications

- **Pharmaceutical Development:** Serves as a key intermediate in the synthesis of diverse pharmaceutical agents, particularly for neurological disorders.[1]
- **Peptide and Peptidomimetic Synthesis:** Utilized in solid-phase peptide synthesis to create complex peptides and peptidomimetics with modified backbones.[1][4]
- **Bioconjugation:** Enables the attachment of biomolecules to surfaces or other molecules, which is crucial for developing advanced drug delivery systems.[1]
- **Materials Science:** Employed in the development of functional polymers and advanced materials with specific properties.[1]
- **Catalysis Research:** Acts as a ligand in catalytic processes to improve reaction yields and selectivity in organic synthesis.[1]

## Physicochemical Properties

Property	Value
Synonyms	tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, 1-BOC-1-Methylethylenediamine
CAS Number	121492-06-6
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	174.24 g/mol [1]
Appearance	Colorless and clear liquid or solid[1]
Purity	≥ 97% (GC)[1]
Storage	2-8 °C[1]

## Experimental Protocols

The following protocols describe a two-step cross-linking strategy using **N-Boc-N-methylethylenediamine**. The first step involves the acylation of the primary amine, and the second step, following deprotection, involves the alkylation of the secondary amine.

## Part 1: Acylation of the Primary Amine

This protocol details the reaction of the primary amine of **N-Boc-N-methylethylenediamine** with an acyl chloride to form a stable amide bond.

Materials:

- **N-Boc-N-methylethylenediamine**
- Acyl chloride (e.g., benzoyl chloride)
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **N-Boc-N-methylethylenediamine** (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the acylated intermediate.

Quantitative Data (Exemplary):

Reactant 1	Reactant 2	Product	Yield
N-Boc-N-methylethylenediamine	Benzoyl Chloride	N-(2-(N-Boc-N-methylamino)ethyl)benzamide	~85-95%

## Part 2: Boc Deprotection and Alkylation of the Secondary Amine

This protocol describes the removal of the Boc protecting group and the subsequent alkylation of the newly exposed secondary amine.

Materials:

- Acylated intermediate from Part 1
- Trifluoroacetic acid (TFA) or 4M HCl in dioxane
- Anhydrous Dichloromethane (DCM)
- Aldehyde or ketone (e.g., formaldehyde)
- Sodium triacetoxyborohydride
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for column chromatography

Procedure:

- Deprotection:
  - Dissolve the acylated intermediate (1.0 eq.) in anhydrous DCM.
  - Add TFA (10-20 eq.) or an excess of 4M HCl in dioxane.
  - Stir the mixture at room temperature for 1-2 hours.
  - Monitor the deprotection by TLC or LC-MS.
  - Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
  - Neutralize the resulting amine salt by dissolving the residue in DCM and washing with saturated aqueous sodium bicarbonate solution.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected intermediate.
- Reductive Alkylation:
  - Dissolve the deprotected intermediate (1.0 eq.) in anhydrous DCM.
  - Add the aldehyde or ketone (1.2 eq.).
  - Stir for 30 minutes at room temperature.
  - Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
  - Stir the reaction mixture at room temperature for 4-12 hours.
  - Monitor the reaction by TLC.

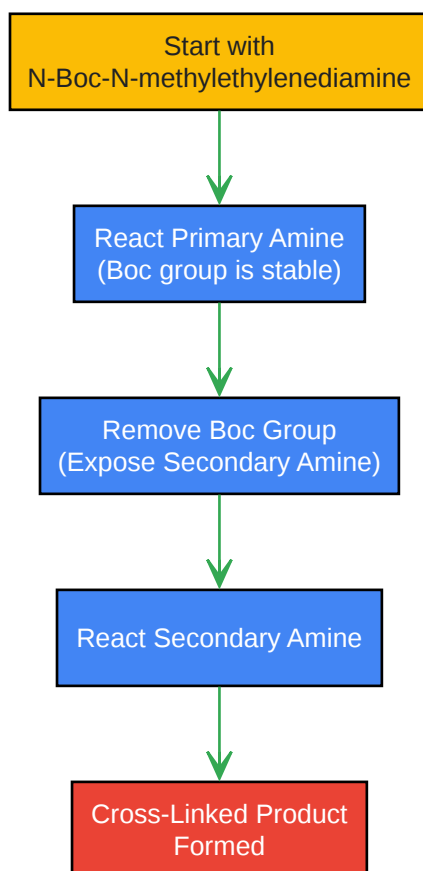
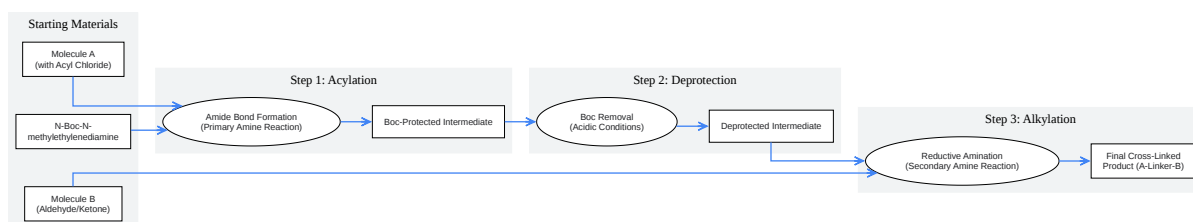
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the final cross-linked product by silica gel column chromatography.

Quantitative Data (Exemplary):

Step	Reactant	Product	Yield
Deprotection	N-(2-(N-Boc-N-methylamino)ethyl)benzamide	N-(2-(methylamino)ethyl)benzamide	>95% (often used crude in next step)
Alkylation	N-(2-(methylamino)ethyl)benzamide	N-(2-(dimethylamino)ethyl)benzamide	Modest to good (e.g., 50-70%)[5]

## Visualization of Workflows

### Sequential Cross-Linking Workflow



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